6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid
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Overview
Description
Pazufloxacin methanesulfonate, also known as Pazufloxacin mesilate or T-3762, is a fluoroquinolone antibiotic. It is used primarily for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. This compound is particularly effective in treating systemic, pulmonary, and urinary tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pazufloxacin methanesulfonate is synthesized through a series of chemical reactions starting from its corresponding free amine. The free amine is treated with methanesulfonic acid in ethanol to yield Pazufloxacin mesilate in a high yield of 94% .
Industrial Production Methods
The industrial production of Pazufloxacin methanesulfonate involves similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield, adhering to stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Pazufloxacin methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of Pazufloxacin methanesulfonate .
Scientific Research Applications
Pazufloxacin methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying fluoroquinolone antibiotics.
Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV.
Medicine: Used in the treatment of various bacterial infections, including those resistant to other antibiotics.
Industry: Employed in the development of new antibacterial agents and formulations
Mechanism of Action
Pazufloxacin methanesulfonate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, Pazufloxacin methanesulfonate prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
- Ofloxacin
- Ciprofloxacin
- Norfloxacin
- Tosufloxacin
Uniqueness
Pazufloxacin methanesulfonate is unique due to its broad-spectrum activity and high efficacy against both gram-positive and gram-negative bacteria, including quinolone-resistant strains. Its pharmacokinetic properties, such as high tissue distribution and low side effects, make it a valuable antibiotic in clinical settings .
Properties
IUPAC Name |
6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHGFPATQWQARM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657732 |
Source
|
Record name | 10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136905-87-8 |
Source
|
Record name | 10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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